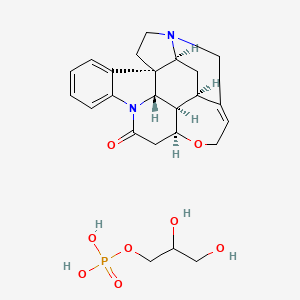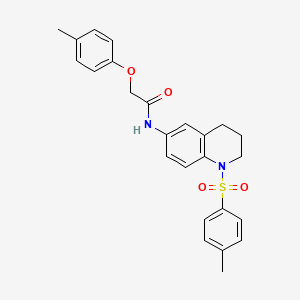
2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives are prepared through reactions involving acrylamides, chloroacetic acid, and various esters, showcasing a method that could potentially apply to the synthesis of our compound of interest (Horishny, Arshad, & Matiychuk, 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed insights into the geometry, conformation, and electronic structure of compounds. For similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, crystal structure analysis reveals intermolecular and intramolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds like 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide can be inferred from related studies. For example, reactions involving cyanoacetamide derivatives lead to the formation of various heterocyclic compounds, indicating a wide range of potential reactivities and functionalities (Dawadi & Lugtenburg, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," have been synthesized, with some showing promising inhibitory effects on various cell lines. This suggests potential antitumor applications of compounds within this chemical framework (Albratty, El-Sharkawy, & Alam, 2017).
Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar synthetic pathway to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," has demonstrated anticancer activity through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).
Insecticidal Assessment : Compounds derived from a precursor similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide" have been assessed for insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).
Anticancer Activity of Thiazolidin Derivatives : Another study focused on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines, showcasing the compound's role in developing anticancer therapeutics (Horishny, Arshad, & Matiychuk, 2021).
Efficient Syntheses and Molecular Docking : Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate synthesis, related to the chemical class of "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," highlights the efficient generation of pyrrole derivatives. Such compounds could provide a basis for the development of novel pharmaceuticals through molecular docking studies to predict biological activity (Dawadi & Lugtenburg, 2011).
Eigenschaften
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-13-4-3-5-15(10-13)19(12-17)11-16(20)18-14-6-8-21-9-7-14/h3-5,10,14H,2,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEQJZCDYCNZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)



![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)


![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)